molecular formula C29H44O12·8H2O B192029 Ouabain CAS No. 11018-89-6

Ouabain

Katalognummer B192029
CAS-Nummer: 11018-89-6
Molekulargewicht: 584.7 g/mol
InChI-Schlüssel: LPMXVESGRSUGHW-XPXORLBYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ouabain, also known as g-strophanthin, is a plant-derived toxic substance that was traditionally used as an arrow poison in eastern Africa for both hunting and warfare . It is a cardiac glycoside and in lower doses, can be used medically to treat hypotension and some arrhythmias . It acts by inhibiting the Na/K-ATPase, also known as the sodium–potassium ion pump .


Synthesis Analysis

The synthesis of Ouabagenin, an aglycon of cardenolide glycoside this compound, was achieved by assembly of the AB-ring, D-ring and butenolide moieties . The multiply oxygenated cis-decalin structure of the AB-ring was constructed from ®-perillaldehyde through the Diels–Alder reaction and sequential oxidations .


Molecular Structure Analysis

The molecular structure of this compound consists of rhamnose and ouabagenin, obtained from the seeds of Strophanthus gratus and other plants of the Apocynaceae . It is commonly used in cell biological studies as an inhibitor of the NA (+)-K (+)-exchanging ATPase .


Chemical Reactions Analysis

This compound inhibits the Na-K-ATPase membrane pump, resulting in an increase in intracellular sodium and calcium concentrations . Increased intracellular concentrations of calcium may promote activation of contractile proteins (e.g., actin, myosin) .

Wissenschaftliche Forschungsanwendungen

  • Biological Standard and Clinical Medicine : Ouabain is used as a biological standard for controlling preparations of digitalis and strophanthus due to its purity and reproducibility. It has potential for clinical medicine use (Enna & Bylund, 1937).

  • Regulator in Embryonic Development : It has been found to regulate tight junction formation and function during mouse preimplantation development, influencing the distribution of proteins associated with tight junctions (Violette, Madan, & Watson, 2006).

  • Radiation Sensitizer for Tumor Cells : this compound sensitizes tumor cells to radiation, which could be exploited to improve the therapeutic index of radiation (Lawrence, 1987).

  • Secretion by Adrenal Cells : It's secreted by bovine adrenocortical cells and its secretion is increased by ACTH and angiotensin II, indicating a role in endocrine regulation (Laredo, Hamilton, & Hamlyn, 1994).

  • Ototoxic Effects Research : Used in vitro to explore pathophysiological changes in the cochlea, this compound-induced damage is dose and time-dependent, offering insights into ototoxic effects (Fu, Ding, Wei, Jiang, & Salvi, 2013).

  • Blood Pressure Modulation : Plasma this compound levels interact with urinary sodium excretion to influence blood pressure, suggesting its role as a blood pressure modulator (Wang, Staessen, Messaggio, Nawrot, Fagard, Hamlyn, Bianchi, & Manunta, 2003).

  • Vascular Tone Regulation : It stimulates endothelin release and expression in human endothelial cells without inhibiting the sodium pump, thus possibly contributing to the regulation of vascular tone (Saunders & Scheiner-Bobis, 2004).

  • Local Precapillary Constrictor : Acts as a local constrictor of the precapillary segment of the peripheral circulation, affecting mesenteric and carotid hemodynamics (Treat, Ulano, & Jacobson, 1971).

  • Role in Neuronal Survival : Increases rat retinal ganglion cell survival via protein kinase C activation, indicating its role in neuronal survival (Corrêa, Santos, Fontes, & Araújo, 2005).

  • Influence on Herpes Simplex Virus Replication : this compound inhibits herpes simplex virus replication by affecting pre-early gene expression steps (Dodson, Taylor, Knipe, & Coen, 2007).

Wirkmechanismus

Target of Action

Ouabain octahydrate primarily targets the Na+/K±ATPase , a membrane pump that is responsible for maintaining the electrochemical gradient across the plasma membrane of animal cells . This enzyme pumps Na+ and K+ ions across the plasma membrane, which is crucial for various cellular functions .

Mode of Action

This compound octahydrate inhibits the Na+/K±ATPase membrane pump . This inhibition results in an increase in intracellular sodium and calcium concentrations . The increased intracellular concentrations of calcium may promote the activation of contractile proteins such as actin and myosin .

Biochemical Pathways

The inhibition of the Na+/K±ATPase by this compound affects various cellular functions connected with the maintenance of the transmembrane gradient of Na+ and K+ . For instance, in non-rodent cells, this compound binding leads to enzyme conformational changes triggering the activation of p38 mitogen-activated protein kinases (MAPK) signaling . In rodent cells with this compound-resistant α1-subunit, this compound binding results in the activation of ERK 1/2 signaling pathway .

Pharmacokinetics

It is known that this compound has a protein binding of approximately 60% .

Result of Action

The action of this compound octahydrate results in various molecular and cellular effects. For instance, exposure to this compound results in depolarization of the resting membrane potential of neurons, decreased amplitude, and increased duration of the action potential of pyramidal neurons . Furthermore, this compound causes a decrease in the amplitude of afterhyperpolarization in fast-spiking interneurons .

Safety and Hazards

Ingestion of Ouabain may result in sudden onset of seizures or loss of consciousness . It is classified as an extremely hazardous substance in the United States as defined in Section 302 of the U.S. Emergency Planning and Community Right-to-Know Act (42 U.S.C. 11002), and is subject to strict reporting requirements by facilities which produce, store, or use it in significant quantities .

Zukünftige Richtungen

Recent reports about endogenous Ouabain (EO), a cardiotonic steroid hormone, include analysis of mammalian EO, the discovery of EO isomers, regulation of intracellular signaling by EO, and the roles of EO in hypertension, pregnancy, and heart and kidney diseases . The altered cancer cell metabolism caused by this compound may contribute to AMPK activation, as well as its cytotoxicity towards cancer cells .

Eigenschaften

IUPAC Name

3-[(1R,3S,5S,8R,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;octahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H44O12.8H2O/c1-13-22(34)23(35)24(36)25(40-13)41-15-8-19(32)28(12-30)21-17(3-5-27(28,37)9-15)29(38)6-4-16(14-7-20(33)39-11-14)26(29,2)10-18(21)31;;;;;;;;/h7,13,15-19,21-25,30-32,34-38H,3-6,8-12H2,1-2H3;8*1H2/t13-,15-,16+,17+,18+,19+,21+,22-,23+,24+,25-,26+,27-,28+,29-;;;;;;;;/m0......../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBARJRCFHUHSN-DMJRSANLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O.O.O.O.O.O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@H]([C@@]3([C@@H]4[C@@H](CC[C@@]3(C2)O)[C@]5(CC[C@@H]([C@]5(C[C@H]4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O.O.O.O.O.O.O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H60O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7040730
Record name Ouabain octahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

728.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

11018-89-6
Record name Ouabain [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011018896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ouabain octahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1β,3β,5β,11α,14,19-Hexahydroxycard-20(22)-enolide 3-(6-deoxy-α-L-mannopyranoside)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OUABAIN OCTAHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K0J875G48
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is Ouabain's primary target in cells?

A1: this compound's primary target is the Na+/K+-ATPase, an enzyme found in the plasma membrane of almost all eukaryotic cells. [] This enzyme maintains the electrochemical gradients of sodium and potassium ions across the membrane, which are crucial for various cellular functions.

Q2: How does this compound interact with Na+/K+-ATPase?

A2: this compound binds specifically to the extracellular side of the Na+/K+-ATPase, inhibiting its activity. [, ] This binding is influenced by various factors, including the conformational state of the enzyme, the presence of ions like potassium and magnesium, and temperature. [, , ]

Q3: What are the downstream consequences of this compound binding to Na+/K+-ATPase?

A3: Inhibiting Na+/K+-ATPase disrupts the normal sodium and potassium ion gradients across the cell membrane. This disruption has a cascade of effects:

  • Increased intracellular sodium: This can lead to increased intracellular calcium levels via the Na+/Ca2+ exchanger. [, ]
  • Calcium signaling: Elevated intracellular calcium acts as a second messenger, activating various signaling pathways involved in cell proliferation, apoptosis, muscle contraction, and neurotransmitter release. [, , , , , , , , ]
  • Altered membrane potential: The changes in ion gradients can influence the membrane potential, impacting neuronal excitability and potentially contributing to arrhythmias. [, ]
  • Modulation of gene expression: this compound can also influence the transcription of certain genes, including proto-oncogenes like c-fos and c-myc. []

Q4: Does this compound exhibit different effects at different concentrations?

A4: Yes, this compound demonstrates a biphasic dose-response relationship in several cell types. [, , ] Low nanomolar concentrations can stimulate cell proliferation and activate signaling pathways. In contrast, higher micromolar concentrations can induce cell death and arrhythmias.

Q5: Does this compound interact with other cellular components besides Na+/K+-ATPase?

A5: Recent research suggests that this compound-bound Na+/K+-ATPase can associate with other proteins, forming signaling complexes. [, ] For instance, it can interact with the 1,4,5-trisphosphate receptor, influencing calcium signaling, and with Src kinase and caveolin-1, potentially impacting cell proliferation and other downstream effects. [, , ]

Q6: What is the molecular formula and weight of this compound?

A6: this compound (C29H44O12) has a molecular weight of 584.65 g/mol.

Q7: Is there any information on the spectroscopic data of this compound available in the provided research?

A7: The provided research papers do not delve into the spectroscopic characterization of this compound. For this information, you might consult databases like PubChem or ChemSpider.

Q8: How does this compound perform under different conditions?

A8: The provided research focuses primarily on this compound's biological effects and does not extensively explore its performance under various environmental conditions.

Q9: Does this compound exhibit catalytic properties?

A9: this compound is not a catalyst. It acts as an inhibitor of the Na+/K+-ATPase enzyme rather than catalyzing a specific chemical reaction. [, ]

Q10: Is there any research on computational modeling of this compound and its interactions?

A10: While the provided research does not explicitly employ computational modeling for this compound, one study utilizes the crystal structure of a related protein, Ca2+-ATPase, to construct a homology model of this compound's binding site on Na+/K+-ATPase. [] This model aids in identifying the amino acids potentially involved in this compound binding.

Q11: How do structural modifications of this compound affect its activity?

A11: One study investigates the effects of dihydrothis compound, a derivative of this compound, on cardiac contractility. [] Dihydrothis compound also inhibits the Na+/K+-ATPase but induces a smaller increase in contractility compared to this compound at the same level of enzyme inhibition. This finding suggests that this compound might exert additional effects beyond its interaction with Na+/K+-ATPase.

Q12: Are there specific amino acids crucial for this compound binding to Na+/K+-ATPase?

A12: Research indicates that specific amino acids are essential for this compound binding and Na+/K+-ATPase function. For instance, Gln111 and Asn122 in the first extracellular loop contribute to this compound sensitivity in some species. [] Additionally, mutations at Lys691 and Asp714 drastically affect this compound binding, enzyme phosphorylation, and overall activity. []

Q13: What are the stability characteristics of this compound?

A13: The provided research primarily focuses on this compound's biological effects and doesn't delve deeply into its stability under various storage or formulation conditions.

Q14: What are the SHE considerations for this compound?

A14: The provided research primarily focuses on the biochemical and pharmacological aspects of this compound and does not discuss SHE (Safety, Health, and Environment) regulations. It's crucial to consult relevant safety data sheets and regulatory guidelines for handling this compound.

Q15: How is this compound absorbed and distributed in the body?

A15: The provided research touches upon various aspects of this compound's pharmacokinetics, including:

  • Increased myocardial uptake in the presence of propranolol: This finding suggests that drug interactions can influence this compound distribution and potentially its toxicity. []
  • Elevated plasma this compound levels in pregnant rats: This highlights physiological states that can alter this compound pharmacokinetics. []
  • This compound transport from liver to bile: One study examines how liver damage affects this compound excretion, indicating the liver's role in this compound elimination. []

Q16: What is the relationship between this compound doses and its effects on blood pressure?

A16: Studies demonstrate a dose-dependent effect of this compound on blood pressure:

  • Chronic low-dose this compound infusion can induce hypertension: This effect has been observed in rats, suggesting a role for this compound in blood pressure regulation. [, ]
  • Higher doses of this compound are required to induce toxicity in animals with spinal cord transection: This suggests that the nervous system plays a role in this compound-induced toxicity, potentially influencing its pharmacodynamics. []

Q17: How does this compound affect the nervous system?

A17: this compound demonstrates several effects on the nervous system:

  • Central administration of this compound can influence renal function: This suggests a link between this compound, the central nervous system, and peripheral organ function. []
  • Intrathecal administration of this compound produces antinociception: This finding indicates a potential role for this compound in pain modulation. []

Q18: What in vitro models have been used to study this compound's effects?

A18: Various in vitro models have been employed to elucidate this compound's cellular and molecular mechanisms, including:

  • Isolated rat heart: This model has been used to investigate this compound's effects on cardiac contractility and arrhythmias. [, , ]
  • Cultured cells: Studies have used various cell types, including human umbilical vein endothelial cells (HUVEC), rat aortic smooth muscle cells, chick pineal glands, and rabbit visceral afferent neurons, to investigate this compound's effects on cell proliferation, apoptosis, calcium signaling, and neurotransmitter release. [, , , , , , , ]
  • Resealed human red blood cell ghosts: This model helps study this compound binding to Na+/K+-ATPase in a simplified system. []
  • Fragmented sarcoplasmic reticulum: This model has been used to investigate the direct effects of this compound on calcium release from intracellular stores. []

Q19: What animal models have been utilized in this compound research?

A19: Several animal models have been used to investigate this compound's physiological and pathological roles:

  • Rats: Studies in rats have explored this compound-induced hypertension, the role of the brain renin-angiotensin system in this compound's effects, and the impact of this compound on vascular smooth muscle cells and the nervous system. [, , , , , , , ]
  • Dogs: Canine models have been used to investigate this compound's effects on the cardiovascular system, including its inotropic and arrhythmogenic properties, as well as its influence on renal hemodynamics. [, , , ]
  • Guinea pigs: Studies in guinea pigs have focused on the inotropic effects of this compound on cardiac muscle and its relationship to Na+/K+-ATPase inhibition. [, ]
  • Rabbits: Research in rabbits has examined the effects of this compound on airway remodeling in asthma models and on smooth muscle cells in the corpus cavernosum. [, ]

Q20: Have there been any clinical trials investigating this compound's therapeutic potential?

A20: The provided research primarily focuses on preclinical studies. While this compound has been historically used as a treatment for heart failure, the provided research does not discuss current clinical trials.

Q21: Are there known mechanisms of resistance to this compound?

A21: Research suggests that resistance to this compound's chronic pressor effects might develop due to decreased expression of the sodium-calcium exchanger (NCX1.3) in vascular smooth muscle cells. [] This decreased expression may limit this compound's ability to elevate intracellular calcium and constrict blood vessels.

Q22: What is known about this compound's toxicity?

A23: this compound is known to be toxic at high doses, potentially leading to cardiac arrhythmias and cell death. [, ] Research suggests that:

  • Myocardial this compound content is a better predictor of toxicity than plasma levels: This highlights the importance of tissue accumulation in this compound toxicity. []
  • Spinal cord transection increases the lethal dose of this compound: This suggests that the nervous system plays a role in mediating this compound toxicity. []
  • Propranolol, a beta-blocker, can increase myocardial this compound content and potentially exacerbate toxicity. []
  • This compound can induce apoptosis in various cell types at higher concentrations. [, , ]

Q23: Are there specific strategies for delivering this compound to specific tissues?

A24: While the research primarily focuses on this compound's systemic effects, one study explores intrathecal administration, highlighting the potential for targeted delivery to the spinal cord for pain management. []

Q24: Are there any biomarkers associated with this compound's effects?

A24: While the research does not pinpoint specific biomarkers for this compound efficacy or toxicity, several findings suggest potential avenues for future investigation:

  • Changes in gene expression: this compound can modulate the expression of proto-oncogenes like c-fos and c-myc, which could be explored as potential biomarkers of this compound's effects on cell proliferation. []
  • Altered protein phosphorylation: this compound treatment leads to changes in the phosphorylation state of numerous proteins involved in cell adhesion, proliferation, and signal transduction. [] These changes could be further investigated as potential biomarkers.
  • Elevated endogenous this compound levels in certain conditions: Plasma this compound levels are elevated in pregnancy and have been linked to hypertension. [, ] Further research is needed to determine their utility as biomarkers in these conditions.

Q25: What analytical methods have been used to study this compound?

A25: Various analytical techniques have been employed in this compound research, including:

  • Radioimmunoassay (RIA): This technique has been used to measure this compound concentrations in plasma and tissues. [, ]
  • Liquid chromatography (LC): LC, coupled with RIA or multidimensional mass spectrometry (MS3), has been used for more precise and specific this compound measurements. []
  • Enzyme-linked immunosorbent assay (ELISA): This method has been utilized to quantify this compound levels in brain tissue. []
  • Radioactive labeling ([3H]-ouabain): This technique has been employed to study this compound binding to Na+/K+-ATPase, its uptake by cells and tissues, and its transport mechanisms. [, , , , ]
  • Electrophysiology: Techniques like patch clamp and sharp electrode recordings have been used to investigate the effects of this compound on membrane potential, ion currents, and cellular excitability. [, , , ]
  • Fluorescence measurements: Calcium-sensitive fluorescent dyes, such as Fura-2 and fluo-4 AM, have been used to monitor changes in intracellular calcium levels in response to this compound. [, ]
  • Western blotting: This technique has been used to measure the expression levels of specific proteins, including Na+/K+-ATPase subunits and signaling molecules. [, , , ]

Q26: What is the environmental impact of this compound?

A26: The provided research primarily focuses on the biological effects of this compound and does not address its environmental impact or degradation pathways. Further investigation is needed to assess its ecotoxicological profile.

Q27: What is the solubility of this compound?

A27: While the research does not explicitly discuss this compound's solubility in various solvents, its use in aqueous solutions for cell culture and in vivo experiments suggests it possesses some degree of water solubility. Further research is needed to determine its solubility profile across different media.

Q28: How have the analytical methods used to study this compound been validated?

A28: The research papers provide limited details on the validation parameters of the employed analytical techniques. For specific validation details, like accuracy, precision, and specificity, referring to the methods sections of individual papers or related publications is recommended.

Q29: What are the quality control measures for this compound?

A29: The research primarily focuses on the scientific aspects of this compound and does not elaborate on quality control measures during development, manufacturing, or distribution. Referencing relevant pharmaceutical guidelines and standards is crucial for information on quality control.

Q30: Does this compound elicit an immune response?

A30: The provided research primarily focuses on the pharmacological and toxicological aspects of this compound and does not provide information regarding its potential immunogenicity or ability to induce immunological responses.

Q31: Does this compound interact with drug transporters?

A31: The research does not provide information regarding this compound's interactions with specific drug transporters. Investigating potential interactions with transporters is essential, as it can influence this compound's pharmacokinetic properties and potentially lead to drug-drug interactions.

Q32: Does this compound induce or inhibit drug-metabolizing enzymes?

A32: The provided research papers do not delve into this compound's effects on drug-metabolizing enzymes. Studying its potential to induce or inhibit these enzymes is crucial for understanding its metabolic fate and potential drug-drug interactions.

Q33: What are the guidelines for this compound waste disposal?

A33: The research does not cover waste management guidelines for this compound. It's crucial to consult appropriate safety data sheets and local regulations for proper disposal.

Q34: What resources are available for this compound research?

A34: The provided research highlights the value of various tools and resources for studying this compound, including:

    Q35: What is the historical context of this compound research?

    A38: this compound has a long history in cardiovascular research and medicine. Initially isolated from plants, it was used as a treatment for heart failure before its endogenous production in humans was discovered. The research provided highlights a key milestone in understanding this compound's role in human physiology: the identification and characterization of endogenous this compound in human plasma. [] This discovery sparked significant interest in understanding its potential roles in blood pressure regulation, cardiovascular disease, and other physiological processes.

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.